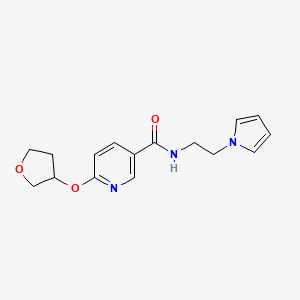

N-(2-(1H-pyrrol-1-yl)ethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-(1H-pyrrol-1-yl)ethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is a chemical compound with the molecular formula C17H21N3O3. It is a synthetic derivative of nicotinamide, and it has been the subject of extensive scientific research due to its potential applications in various fields.

Wissenschaftliche Forschungsanwendungen

Biosynthesis and Metabolic Pathways

Biosynthesis of N1-Methyl-4-Pyridone-3-Carboxamide N1-Methyl-4-pyridone-3-carboxamide, a metabolite of nicotinic acid and nicotinamide, is synthesized from N1-methylnicotinamide by an enzyme system in the liver. This process does not require molecular oxygen, as the oxygen atom introduced into the substrate is derived from water (Quinn & Greengard, 1966).

Chemical Synthesis and Derivatives

Chemoselective Reduction of 5H-Pyrrolo[3,4-b]pyridine-5,7(6H)-dione The reduction of 5H-Pyrrolo[3,4-b]pyridine-5,7(6H)-dione with sodium borohydride at different temperatures yields novel compounds, highlighting the chemical versatility and potential for derivative synthesis of nicotinamide-related structures (Goto, Saito, & Sato, 1987).

Corrosion Inhibition

Nicotinamide Derivatives as Corrosion Inhibitors A study on nicotinamide derivatives, including N-((1H-pyrrol-2-yl)methylene)nicotinamide, revealed their effectiveness as corrosion inhibitors for mild steel in hydrochloric acid solutions. These findings suggest potential industrial applications in protecting metals from corrosion (Chakravarthy, Mohana, & Kumar, 2014).

Nutritional Biochemistry

Pyrroloquinoline Quinone as a Redox-Cofactor Research has identified pyrroloquinoline quinone (PQQ), related to nicotinamides, as an essential cofactor in redox reactions, suggesting its classification as a vitamin. This discovery highlights the biochemical significance of nicotinamide derivatives in mammalian nutrition and metabolism (Kasahara & Kato, 2003).

Molecular Studies and Inhibitor Discovery

Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) The discovery of bisubstrate NNMT inhibitors, which occupy both substrate and cofactor binding sites, provides insight into developing potent and selective inhibitors for therapeutic applications. This research underscores the potential of nicotinamide derivatives in drug discovery and development (Babault et al., 2018).

Eigenschaften

IUPAC Name |

6-(oxolan-3-yloxy)-N-(2-pyrrol-1-ylethyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O3/c20-16(17-6-9-19-7-1-2-8-19)13-3-4-15(18-11-13)22-14-5-10-21-12-14/h1-4,7-8,11,14H,5-6,9-10,12H2,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXKBMJSOFYSIEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1OC2=NC=C(C=C2)C(=O)NCCN3C=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(1H-pyrrol-1-yl)ethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 3-oxo-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B2670521.png)

![Ethyl 3-(fluorosulfonyl)bicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B2670524.png)

![N-[2-(piperidin-2-yl)ethyl]methanesulfonamide](/img/structure/B2670527.png)

![N-(4-ethylphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2670529.png)

![4-(4-chlorobenzyl)-2-(3,4-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2670536.png)

![3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxy-4-nitrophenyl)propanamide](/img/structure/B2670539.png)

![N-(naphthalen-1-yl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B2670541.png)

![6-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2670542.png)

![[3-(3,3,3-Trifluoropropyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2670544.png)